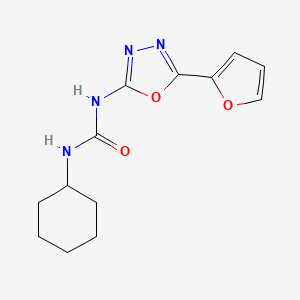
1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The presence of a bromine atom on the pyridine ring indicates that it may be used in further reactions as a leaving group or to create other functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The bromopyridinyl group could potentially undergo nucleophilic substitution reactions, and the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Characterization
Research has demonstrated methods for synthesizing and characterizing derivatives of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid. For instance, studies have explored the synthesis of heterocyclic compounds by reacting cyclopropyl derivatives with arylhydrazines under the influence of a Brønsted acid, providing access to structurally diverse pyrazole derivatives (Xue et al., 2016). Additionally, the synthesis, spectroscopic characterization, and crystal structure of related compounds have been reported, offering insights into their molecular structure and potential applications in designing novel materials or as intermediates in organic synthesis (Anuradha et al., 2014).
Applications in Organic Light Emitting Devices (OLEDs)
Certain derivatives of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid have been studied for their potential use in organic light-emitting devices (OLEDs). Research into the physical and chemical properties of these compounds has revealed their utility in tuning the emission color of OLEDs through the modification of ancillary ligands, demonstrating their role in the development of advanced materials for optoelectronic applications (Stagni et al., 2008).
Anticancer and Antimicrobial Applications
Several studies have explored the biological activities of pyrazole derivatives, including their potential as anticancer and antimicrobial agents. The synthesis of novel pyrazolopyrimidines and their evaluation as anticancer agents highlight the significance of these compounds in medicinal chemistry. These derivatives have been assessed for their ability to inhibit human cyclooxygenase, showcasing their potential in the development of new therapeutic agents (Carradori et al., 2012).
Catalysis and Chemical Transformations
The role of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid derivatives in catalysis and chemical transformations has also been investigated. Research into the reactivity of 5-aminopyrazoles bearing a cyclopropyl group in palladium-catalyzed direct arylation processes demonstrates the utility of these compounds in facilitating regioselective chemical transformations, which is crucial for the synthesis of complex organic molecules (Sidhom et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-3-4-10(14-5-8)16-11(7-1-2-7)9(6-15-16)12(17)18/h3-7H,1-2H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTHVQCHQHFTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=NC=C(C=C3)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

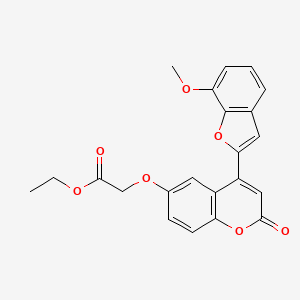

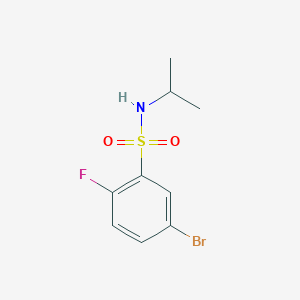
![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)
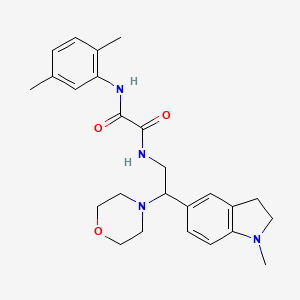
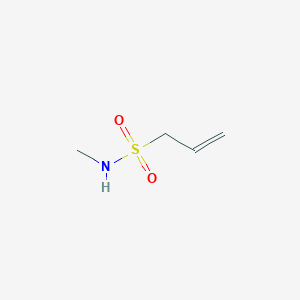
![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)
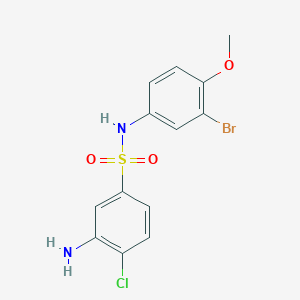

![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
![2-amino-N-methyl-N-[4-(propan-2-yloxy)phenyl]ethane-1-sulfonamide hydrochloride](/img/structure/B2954801.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2954802.png)
